3-Chloro-2-fluorotoluene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

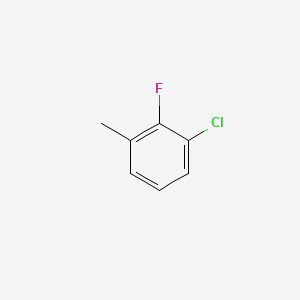

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPJOUKIBAEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234177 | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85089-31-2 | |

| Record name | 1-Chloro-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85089-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085089312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C7VU7HAW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2), a halogenated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic pathway based on established chemical principles, discusses its spectral characteristics, and provides essential safety and handling protocols. The significance of the unique substitution pattern of chlorine and fluorine atoms on the toluene ring is explored in the context of its potential as a versatile building block in the development of novel molecules.

Introduction: The Strategic Importance of Halogenated Building Blocks

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds are indispensable tools. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, for instance, can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. Chlorine's presence can also contribute to favorable interactions with biological targets and provide a reactive handle for further chemical modifications.[1]

This compound, with its distinct arrangement of a methyl group, a chlorine atom, and a fluorine atom on a benzene ring, represents a valuable, yet not extensively documented, chemical intermediate.[2] This guide aims to consolidate the available technical information and provide expert insights into its synthesis, properties, and potential applications, thereby serving as a critical resource for researchers engaged in the design and synthesis of complex organic molecules.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 85089-31-2 | [2] |

| Molecular Formula | C₇H₆ClF | |

| Molecular Weight | 144.57 g/mol | |

| Physical Form | Liquid | |

| Flash Point | 92-94 °C at 86 mmHg | |

| Purity | Typically ≥98% |

Synthesis and Mechanism

While specific, peer-reviewed synthetic procedures for this compound are not abundant in readily accessible literature, a highly plausible and established method for its preparation is the Balz-Schiemann reaction.[3] This reaction provides a reliable pathway for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

The logical precursor for this synthesis is 3-chloro-2-methylaniline (also known as 2-amino-6-chlorotoluene). The synthesis can be conceptualized in the following two stages:

Stage 1: Diazotization of 3-Chloro-2-methylaniline

In this initial step, the primary aromatic amine, 3-chloro-2-methylaniline, is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Stage 2: Thermal Decomposition of the Diazonium Tetrafluoroborate (Balz-Schiemann Reaction)

The resulting diazonium tetrafluoroborate salt is then isolated and gently heated. Thermal decomposition of this intermediate leads to the formation of the desired aryl fluoride, this compound, with the liberation of nitrogen gas and boron trifluoride.[3]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via the Balz-Schiemann reaction.

Reactivity and Potential Applications in Drug Discovery

The reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating, ortho-, para-directors.[4] This electronic landscape suggests that electrophilic aromatic substitution reactions will likely occur at positions C4 and C6, ortho and para to the activating methyl group.

The true synthetic utility of this compound lies in its role as a building block for more complex molecules. Halogenated toluenes are frequently used as precursors in the synthesis of active pharmaceutical ingredients (APIs).[1][5][6] For example, the methyl group can be functionalized through free-radical bromination to yield a benzyl bromide derivative, a versatile electrophile for introducing the 3-chloro-2-fluorobenzyl moiety into a target molecule.

While direct examples of this compound in drug synthesis are not widely published, the analogous compound, 3-chloro-2-fluorobenzoic acid, is a known intermediate in the development of novel therapeutics, including Aurora A kinase inhibitors.[5] This suggests that the 3-chloro-2-fluorophenyl motif is of significant interest to medicinal chemists, and this compound represents a valuable starting material for accessing this structural unit.

Spectral Characterization (Predicted)

Detailed, publicly available spectral data for this compound is scarce. However, based on the known effects of its constituent functional groups, a prediction of its key spectral features can be made.

¹H NMR:

-

A singlet in the region of 2.2-2.4 ppm corresponding to the methyl protons.

-

A complex multiplet pattern in the aromatic region (approximately 6.9-7.4 ppm) for the three aromatic protons, with splitting patterns influenced by both other protons and the fluorine atom.

¹³C NMR:

-

A peak for the methyl carbon around 15-20 ppm.

-

A series of peaks in the aromatic region (115-140 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet due to C-F coupling.

FT-IR:

-

C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).

-

C=C stretching vibrations in the aromatic ring (approximately 1450-1600 cm⁻¹).

-

A strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

-

A C-Cl stretching band, usually found in the 600-800 cm⁻¹ range.

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 144, with a characteristic M+2 peak at m/z = 146 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a single chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is available from suppliers, general guidelines for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: The compound is flammable. Keep away from heat, sparks, and open flames. Use appropriate fire-extinguishing media (dry chemical, CO₂, or foam).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash the affected area immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound (CAS No. 85089-31-2) is a halogenated aromatic intermediate with significant potential for application in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. While detailed research on this specific compound is not yet widespread, its structural motifs are of proven importance in drug discovery. This guide provides a foundational understanding of its properties, a plausible and robust synthetic route, and essential safety information, empowering researchers to effectively and safely utilize this versatile chemical building block in their research and development endeavors.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 85089-31-2 [chemicalbook.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

3-Chloro-2-fluorotoluene, also known as 1-chloro-2-fluoro-3-methylbenzene, is a halogenated aromatic compound.[1] Its molecular structure, characterized by the presence of chlorine, fluorine, and a methyl group on the benzene ring, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups influences the molecule's reactivity and physical characteristics, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The structural arrangement of the substituents on the aromatic ring is crucial for its chemical behavior. The fluorine and chlorine atoms, being electronegative, withdraw electron density from the ring, while the methyl group is a weak electron-donating group. This electronic interplay governs the regioselectivity of further chemical transformations.

Caption: Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 85089-31-2 | [1][2][3] |

| Molecular Formula | C₇H₆ClF | [3] |

| Molecular Weight | 144.57 g/mol | [3] |

| Physical Form | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 92-94 °C at 86 mmHg | [1][3] |

| Melting Point | Not available | |

| Flash Point | 92-94 °C (at 86mm) | [1] |

| Density | 1.186±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. Very soluble in N,N-Dimethylformamide and soluble in methanol. | [4] |

| Storage Temperature | Room Temperature, in a dry and sealed environment | [1][3] |

Note on Physical Properties: The provided boiling point is at reduced pressure. The boiling point at atmospheric pressure (760 mmHg) is expected to be significantly higher. The solubility data indicates that this compound is generally more soluble in polar aprotic and polar protic organic solvents than in nonpolar solvents or water.

Spectroscopic Data for Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound. Below is a summary of expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

Safety, Handling, and Storage

As a flammable and potentially irritating chemical, proper safety precautions are essential when handling this compound.

Hazard Identification:

-

GHS Pictograms: GHS02 (Flame)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H226: Flammable liquid and vapor.[1]

-

Precautionary Statements: P261, P271, P280[1]

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Avoid breathing vapors or mist.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Avoid contact with skin and eyes.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Caption: Recommended workflow for the safe handling and storage of this compound.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The incorporation of chlorine and fluorine atoms into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[8] Specifically, fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Chlorine can also modulate a compound's lipophilicity and electronic properties.

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for the introduction of this halogenated phenyl moiety into larger, more complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Experimental Protocol: Synthesis of Halogenated Aromatic Compounds

While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general and widely applicable method for the synthesis of similar fluorinated aromatic compounds is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Illustrative Synthesis Pathway (Balz-Schiemann Reaction):

Caption: Generalized workflow for the Balz-Schiemann reaction.

Step-by-Step Methodology (General Procedure):

-

Diazotization: The starting aromatic amine (in this case, 3-chloro-2-methylaniline) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

-

Formation of Tetrafluoroborate Salt: Fluoroboric acid (HBF₄) is then added to the diazonium salt solution, which typically causes the precipitation of the diazonium tetrafluoroborate salt.

-

Isolation: The precipitated diazonium tetrafluoroborate is isolated by filtration and washed with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether), and then dried.

-

Thermal Decomposition: The dried diazonium tetrafluoroborate salt is gently heated, leading to its decomposition to yield the desired aryl fluoride (this compound), nitrogen gas, and boron trifluoride.

-

Purification: The crude product is then purified, typically by distillation, to obtain the final product of high purity.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial to prevent their premature decomposition and the formation of unwanted byproducts, such as phenols.

-

Use of Fluoroboric Acid: Fluoroboric acid serves as the source of the fluoride ion and facilitates the formation of the relatively stable and isolable diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The thermal decomposition step is a key feature of the Balz-Schiemann reaction. The controlled application of heat provides the activation energy needed to break the C-N bond and form the C-F bond.

References

- 1. This compound | 85089-31-2 [sigmaaldrich.com]

- 2. This compound | 85089-31-2 [chemicalbook.com]

- 3. This compound | 85089-31-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98-15-7 Name: 3-chloro-α,α,α-trifluorotoluene [xixisys.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-Chloro-2-fluorotoluene(452-75-5) 13C NMR spectrum [chemicalbook.com]

Introduction: The Strategic Role of Halogenated Toluene Derivatives

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto a molecular scaffold can profoundly alter its physicochemical and pharmacological properties. This guide provides a comprehensive technical examination of this compound, a substituted toluene derivative of significant interest. The presence of adjacent chloro and fluoro groups, combined with a methyl group, creates a unique electronic and steric environment on the benzene ring, making it a versatile intermediate for the synthesis of complex chemical entities.

The inclusion of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[1] Simultaneously, the chlorine atom provides an additional site for chemical modification and influences the overall electronic character of the ring. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, highlighting the element's critical role in drug development.[2] This guide will delve into the core structural details, spectroscopic signature, synthesis, and chemical utility of this compound, offering field-proven insights for professionals in drug discovery and chemical research.

Core Molecular Identity and Physicochemical Profile

The foundational step in understanding any chemical entity is to establish its unambiguous identity and physical characteristics. This compound is a liquid at ambient temperature, a property stemming from its relatively low molecular weight and the nature of its substituents.

Chemical and Structural Identifiers

A precise identification is critical for regulatory compliance, procurement, and scientific communication. The universally recognized identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 85089-31-2 | [3][4] |

| Molecular Formula | C₇H₆ClF | [4][5] |

| Molecular Weight | 144.58 g/mol | [6] |

| Canonical SMILES | Cc1cccc(c1F)Cl | [4][5] |

| InChI | 1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | [4][5] |

| InChIKey | LHPJOUKIBAEPMW-UHFFFAOYSA-N | [4][5] |

The arrangement of these atoms dictates the molecule's reactivity and interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties determine the handling, storage, and reaction conditions for the compound. The electronegativity of the fluorine and chlorine atoms increases intermolecular forces compared to unsubstituted toluene, resulting in a higher boiling point.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | [7] |

| Boiling Point | 92-94 °C at 86 mmHg | |

| Density | 1.2 g/mL at 20.0 °C | [4] |

| Flash Point | Not explicitly listed, but related isomers are flammable | [8] |

Spectroscopic Analysis for Structural Verification

A robust analytical workflow is essential to confirm the identity and purity of this compound. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise substitution pattern on the aromatic ring.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The methyl (CH₃) protons will appear as a singlet or a narrow doublet due to small long-range coupling with the ring fluorine. The three aromatic protons will appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The specific chemical shifts and coupling constants are definitive for the 2,3-disubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The methyl carbon signal will be straightforward to identify. The six aromatic carbon signals will have their chemical shifts influenced by the attached substituents. Crucially, the carbons bonded to or near the fluorine atom will exhibit characteristic C-F coupling, appearing as doublets with specific coupling constants (J-coupling), which is a key diagnostic feature for confirming the fluorine position. While specific spectral data for this isomer is not publicly indexed, spectral databases for related compounds are available.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The high-resolution mass spectrum of this compound will show a molecular ion (M⁺) peak corresponding to its exact mass.[5] A key diagnostic feature is the isotopic pattern of chlorine: the spectrum will exhibit two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands:

-

~2950-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1300 cm⁻¹: C-F stretching vibrations.

-

~700-850 cm⁻¹: C-Cl stretching vibrations. The combination of these techniques provides an unambiguous confirmation of the molecular structure.

Synthesis Pathway and Chemical Reactivity

Understanding the synthesis of this compound is crucial for ensuring a reliable supply of high-purity material for research and development.

Synthetic Protocol: Diazotization and Halogen Exchange

A common and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction or a variation thereof, which involves the diazotization of an aniline derivative.[14] A plausible synthesis for this compound starts from 2-amino-6-chlorotoluene.

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Experimental Protocol:

-

Diazotization: 2-Amino-6-chlorotoluene is dissolved in aqueous fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) and cooled to approximately 0 °C.[14] A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The causality for this low temperature is to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

-

Salt Formation: The reaction mixture is stirred for 1-2 hours, leading to the precipitation of the arenediazonium fluoroborate salt. This intermediate is often isolated by filtration.

-

Thermal Decomposition: The dried diazonium salt is gently heated. This step must be performed with caution as the decomposition releases nitrogen gas (N₂) and can be vigorous. The thermal energy drives the substitution of the diazonium group with fluorine.

-

Work-up and Purification: The resulting crude product is extracted with an organic solvent, washed to remove residual acid, and dried. The final purification is achieved via fractional distillation under reduced pressure to yield pure this compound. This protocol is a self-validating system, as the purity of the final product can be confirmed using the spectroscopic methods described above.

Reactivity and Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in multi-step syntheses.[3] The substituents on the ring direct further chemical transformations. The methyl group can be oxidized to a carboxylic acid or halogenated to form a benzyl halide. The aromatic ring itself can undergo further substitution, although the existing electron-withdrawing halogens make it less reactive towards electrophilic aromatic substitution than toluene. This controlled reactivity makes it a valuable precursor for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[15][16]

Safety and Handling Protocols

As a halogenated organic compound, proper handling of this compound is imperative. While a specific safety data sheet (SDS) is provided by the manufacturer, general precautions for this class of chemicals should be followed.

-

Hazards: The compound is classified as a flammable liquid. Like many chlorinated and fluorinated aromatics, it may cause skin, eye, and respiratory irritation.[8][17]

-

Handling: Work should be conducted in a well-ventilated fume hood.[17] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[17]

Caption: Core safety and handling requirements for this compound.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the precise arrangement of its chloro, fluoro, and methyl substituents. This unique molecular structure provides a powerful tool for medicinal chemists and researchers to synthesize novel compounds with tailored properties. A thorough understanding of its structure, verified through a combination of NMR, MS, and IR spectroscopy, is fundamental to its application. Its synthesis via well-established diazotization reactions allows for its production at high purity, enabling its effective use in the demanding field of drug discovery and development. By adhering to rigorous analytical verification and safety protocols, researchers can confidently leverage the unique chemical reactivity of this compound to advance their scientific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 85089-31-2 [chemicalbook.com]

- 4. This compound ,85089-31-2 _Chemical Cloud Database [chemcd.com]

- 5. PubChemLite - this compound (C7H6ClF) [pubchemlite.lcsb.uni.lu]

- 6. This compound (CAS 85089-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [guidechem.com]

- 8. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(85089-31-2) 1H NMR [m.chemicalbook.com]

- 10. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]

- 12. alpha-Chloro-o-fluorotoluene(345-35-7) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Fluorotoluene(95-52-3) 1H NMR [m.chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98-15-7 Name: 3-chloro-α,α,α-trifluorotoluene [xixisys.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorotoluene from 3-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-fluorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the conversion of 3-chloro-2-fluoroaniline via a diazotization reaction followed by a Sandmeyer-type substitution. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-proven experimental protocol, and emphasize the critical safety considerations necessary for handling the hazardous intermediates involved. The guide is structured to provide both a theoretical and practical framework for chemists in research and development.

Introduction: Strategic Importance of this compound

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern makes it a valuable precursor for introducing the this compound moiety into larger scaffolds, which can significantly influence the biological activity and pharmacokinetic properties of the final compounds. The synthesis of this molecule from readily available 3-chloro-2-fluoroaniline is a common and practical approach in industrial and laboratory settings.[1]

Comparative Analysis of Synthetic Routes

While several methods could theoretically yield this compound, the most established and reliable pathway proceeds through the diazotization of 3-chloro-2-fluoroaniline. This intermediate diazonium salt can then undergo a variety of transformations. For the introduction of a methyl group, a reductive deamination approach is often employed.

Two classical named reactions for the conversion of anilines to other functional groups are the Sandmeyer and Balz-Schiemann reactions.[2][3]

-

Sandmeyer Reaction: This reaction is a versatile method for replacing the diazonium group with a halide, cyanide, or other nucleophiles, typically using a copper(I) salt as a catalyst.[3][4] While not a direct route to toluene, modifications of this reaction can be used to introduce other functionalities that can be later converted to a methyl group.

-

Balz-Schiemann Reaction: This reaction is specifically used for the synthesis of aryl fluorides from aryl diazonium tetrafluoroborates.[2][5] It is not directly applicable to the synthesis of this compound from 3-chloro-2-fluoroaniline.

The synthesis of this compound from 3-chloro-2-fluoroaniline is best achieved through a two-step process: diazotization followed by a reductive deamination using a suitable methylating agent. However, for the purpose of this guide, we will focus on the foundational diazotization step, which is the critical and most hazardous part of the overall synthesis.

The Core Transformation: Diazotization of 3-Chloro-2-fluoroaniline

The conversion of a primary aromatic amine, such as 3-chloro-2-fluoroaniline, into a diazonium salt is a cornerstone of synthetic organic chemistry.[6] This reaction involves the treatment of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4]

Reaction Mechanism

The mechanism of diazotization is a well-established, multi-step process:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-chloro-2-fluoroaniline attacks the nitrosonium ion.

-

Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the relatively stable 3-chloro-2-fluorobenzenediazonium ion.

Caption: Mechanism of Diazotization.

Detailed Experimental Protocol: Synthesis of 3-Chloro-2-fluorobenzenediazonium Chloride

This protocol provides a step-by-step methodology for the diazotization of 3-chloro-2-fluoroaniline. Extreme caution must be exercised throughout this procedure due to the potentially explosive nature of diazonium salts. [7][8]

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Hazards |

| 3-Chloro-2-fluoroaniline | 145.56 | ~1.3 | 2106-04-9 | Toxic, Irritant[9][10] |

| Hydrochloric Acid (conc.) | 36.46 | ~1.18 | 7647-01-0 | Corrosive, Toxic |

| Sodium Nitrite | 69.00 | 2.17 | 7632-00-0 | Oxidizer, Toxic |

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice-salt bath.

-

Starch-iodide paper.

Step-by-Step Procedure

-

Preparation of the Aniline Salt Solution: In a 500 mL three-necked flask, combine 14.56 g (0.1 mol) of 3-chloro-2-fluoroaniline with 60 mL of water.[11]

-

While stirring vigorously, slowly add 25 mL of concentrated hydrochloric acid. An exothermic reaction will occur, and the aniline salt may precipitate.

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[8][12]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool the solution in an ice bath.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension over a period of 30-45 minutes.[12] The temperature must be kept below 5 °C.[8] The precipitate of the aniline salt will gradually dissolve as the reaction proceeds.

-

Testing for Excess Nitrous Acid: After the addition is complete, continue stirring for an additional 15 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is necessary for complete diazotization.[8][13] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

-

Destruction of Excess Nitrous Acid (Optional but Recommended): To quench any remaining nitrous acid, a small amount of urea or sulfamic acid can be added until the starch-iodide test is negative.

The resulting solution contains the 3-chloro-2-fluorobenzenediazonium chloride and should be used immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt unless you are an experienced chemist with appropriate safety measures in place, as solid diazonium salts are highly explosive. [7][14]

Caption: Experimental Workflow for Diazotization.

Safety and Handling: A Paramount Concern

The synthesis involving diazonium salts is fraught with significant hazards that demand meticulous attention to safety protocols.

-

Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate upon heating or friction.[14] Therefore, they should not be isolated unless absolutely necessary and only in very small quantities (less than 0.75 mmol).[8][14]

-

Thermal Instability: Diazonium salt solutions are thermally unstable and will decompose, sometimes violently, at elevated temperatures.[7] Strict temperature control is paramount.

-

Toxicity: The starting material, 3-chloro-2-fluoroaniline, is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9] Nitrogen oxides, which can be released during the reaction, are also toxic.[13]

-

Safe Quenching: Any unreacted diazonium salt should be quenched before workup.[8] This can be achieved by adding a reducing agent like hypophosphorous acid.

Conclusion

The synthesis of this compound from 3-chloro-2-fluoroaniline via a diazotization reaction is a powerful and versatile method. However, the inherent instability of the diazonium salt intermediate necessitates a thorough understanding of the reaction mechanism and strict adherence to safety protocols. This guide provides the foundational knowledge and a practical, field-tested protocol to enable researchers and drug development professionals to safely and effectively perform this critical transformation.

References

- 1. This compound | 85089-31-2 [chemicalbook.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. fishersci.com [fishersci.com]

- 10. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-2-fluoroaniline [xieshichem.com]

- 12. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Data of 3-Chloro-2-fluorotoluene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Given the limited availability of public experimental spectra, this guide leverages predictive models and foundational spectroscopic principles to offer a robust analytical framework.

Introduction

This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise structural elucidation is paramount for ensuring the integrity and efficacy of downstream products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and electronic environment. This guide will explore the expected spectroscopic characteristics of this compound, offering a detailed interpretation based on established principles of chemical shifts, coupling constants, vibrational modes, and fragmentation patterns.

The structure of this compound, with its distinct substitution pattern on the toluene ring, gives rise to a unique and interpretable set of spectroscopic data. The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating methyl group, creates a nuanced electronic environment that is reflected in its NMR, IR, and MS spectra.

I. Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

| Identifier | Value |

| IUPAC Name | 1-Chloro-2-fluoro-3-methylbenzene |

| CAS Number | 85089-31-2 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| SMILES | Cc1c(F)c(Cl)ccc1 |

| InChI | InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra, the following data is based on highly accurate predictive models.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine and chlorine atoms are electron-withdrawing, which generally deshields nearby protons, shifting their signals downfield. The methyl group is electron-donating, causing a slight shielding effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-4 | 7.15 - 7.25 | t | J(H4,H5) ≈ 7.8, J(H4,F) ≈ 1.5 |

| H-5 | 6.95 - 7.05 | t | J(H5,H4) ≈ 7.8, J(H5,H6) ≈ 7.8 |

| H-6 | 7.20 - 7.30 | d | J(H6,H5) ≈ 7.8 |

| CH₃ | 2.25 - 2.35 | s |

Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts and multiplicities are a result of spin-spin coupling with each other and with the fluorine atom. The ortho, meta, and para couplings between the protons, along with the through-bond coupling to the fluorine atom, will result in complex splitting patterns.

-

Methyl Protons (CH₃): The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-CH₃) | 125.0 - 130.0 |

| C-2 (C-F) | 155.0 - 160.0 (d, ¹J(C,F) ≈ 240-250 Hz) |

| C-3 (C-Cl) | 120.0 - 125.0 (d, ²J(C,F) ≈ 15-25 Hz) |

| C-4 | 128.0 - 132.0 |

| C-5 | 124.0 - 128.0 |

| C-6 | 130.0 - 135.0 |

| CH₃ | 15.0 - 20.0 |

Interpretation:

-

C-F and C-Cl Carbons: The carbon directly attached to the highly electronegative fluorine atom (C-2) will be significantly deshielded and appear at a very downfield chemical shift. It will also exhibit a large one-bond coupling constant (¹J(C,F)). The carbon bonded to the chlorine atom (C-3) will also be deshielded and will show a smaller two-bond coupling to the fluorine atom (²J(C,F)).

-

Aromatic Carbons: The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

III. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1585, 1500 - 1400 | C=C stretch (in-ring) | Medium-Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

| 900 - 675 | C-H bend (out-of-plane) | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.

-

C-F and C-Cl Stretching: Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations are expected. The C-F stretch typically appears at a higher wavenumber than the C-Cl stretch due to the higher bond strength and lower mass of fluorine.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 144/146 | Molecular ion (M⁺) peak with a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

| 129/131 | Loss of a methyl group (-CH₃) from the molecular ion. |

| 109 | Loss of a chlorine atom (-Cl) from the molecular ion. |

| 94 | Loss of both a chlorine atom and a methyl group. |

Interpretation:

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 144. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak at m/z 146 with about one-third the intensity of the M⁺ peak. Common fragmentation pathways would involve the loss of the methyl group or the halogen atoms.

V. Experimental Protocols

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample measurement and perform a background subtraction.

Mass Spectrometry Acquisition

-

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Detection: Set the EI source to 70 eV. Acquire mass spectra over a range of m/z 40-200.

VI. Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While experimental data is not widely accessible, the foundational principles of spectroscopy, coupled with advanced predictive algorithms, allow for a robust and reliable characterization of this important chemical intermediate. The provided protocols offer a standardized approach for researchers to acquire experimental data, which can then be compared against the theoretical framework presented herein for comprehensive structural verification.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-fluorotoluene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Chloro-2-fluorotoluene (CAS No. 85089-31-2). As a key intermediate in various chemical and pharmaceutical syntheses, unambiguous structural confirmation is paramount.[1] This document moves beyond a simple data report, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, including substituent effects and complex spin-spin coupling phenomena, to provide researchers with a predictive and analytical framework for this molecule and its analogues.

Theoretical Framework: Understanding the Influences on Proton Resonances

The ¹H NMR spectrum of a substituted benzene derivative is a direct reflection of the electronic environment of each proton. The chemical shift (δ) and spin-spin coupling patterns are dictated by the interplay of inductive and resonance effects of the substituents, as well as through-bond scalar couplings between NMR-active nuclei.

1.1. Substituent Effects on Chemical Shifts

In this compound, three distinct substituents modulate the electron density of the aromatic ring:

-

Methyl Group (-CH₃): An activating group that donates electron density primarily through hyperconjugation, causing a shielding effect (an upfield shift) on the ortho and para protons.

-

Fluorine (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), deshielding nearby protons. Conversely, it has a moderate electron-donating resonance effect (+R) due to its lone pairs, which shields the ortho and para positions. The inductive effect typically dominates for halogens.

-

Chlorine (-Cl): Similar to fluorine, chlorine is electronegative and exhibits a -I effect, but it is less pronounced. Its +R effect is also weaker compared to fluorine.

The net result is a complex electronic landscape where each aromatic proton experiences a unique degree of shielding or deshielding, leading to distinct chemical shifts.[2]

1.2. Spin-Spin Coupling: The Connectivity Map

Spin-spin coupling provides crucial information about the connectivity of atoms. In this molecule, we must consider two types of coupling:

-

Proton-Proton (¹H-¹H) Coupling: Transmitted through the sigma bonds, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons. For aromatic systems, typical values are:

-

³J_HH (ortho coupling): 7–10 Hz

-

⁴J_HH (meta coupling): 2–3 Hz

-

⁵J_HH (para coupling): 0–1 Hz[3]

-

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = ½ and is 100% abundant, meaning it will always couple to nearby protons. This coupling is a powerful diagnostic tool. The magnitude also depends on the number of intervening bonds:

The final multiplicity of each signal is a result of all significant couplings to neighboring protons and the fluorine atom.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence. The molecule has three distinct aromatic protons and one methyl group.

Caption: Molecular structure of this compound with proton numbering.

2.1. The Methyl Group Signal (CH₃)

The methyl protons are attached to the aromatic ring at C1. They are expected to resonate in the typical benzylic region. Due to the proximity of two electron-withdrawing groups at the C2 and C3 positions, a slight downfield shift from the standard toluene value (~2.3 ppm) is anticipated. This signal will exhibit long-range coupling to the fluorine atom four bonds away (⁴J_HF) and potentially to the H6 proton four bonds away (⁴J_H-H), resulting in a finely split singlet or a narrow multiplet.

2.2. The Aromatic Region (δ 6.8–7.5 ppm)

The three aromatic protons will give rise to distinct, complex multiplets.

-

H5 Signal: This proton is positioned meta to the chlorine and para to the fluorine. It is flanked by two protons, H4 and H6, to which it will show ortho coupling (³J_H5H4 and ³J_H5H6). Assuming these two coupling constants are similar, this signal would classically appear as a triplet. However, a small para coupling to the fluorine (⁵J_H5F) may add further complexity, potentially resolving into a triplet of doublets (td).

-

H6 Signal: This proton is ortho to the methyl group and the chlorine atom. It will be strongly coupled to H5 (ortho coupling, ³J_H6H5), giving a doublet. This doublet will be further split by H4 (meta coupling, ⁴J_H6H4) and the fluorine atom (meta coupling, ⁴J_H6F). This will likely result in a complex multiplet, best described as a doublet of doublet of doublets (ddd).

-

H4 Signal: This proton experiences the most complex environment. It is ortho to the fluorine atom, meaning it will show a large ³J_H4F coupling. It is also ortho to H5 (³J_H4H5) and meta to H6 (⁴J_H4H6). The combination of a large ortho H-F coupling and a large ortho H-H coupling will dominate the signal's appearance, likely resulting in a triplet of doublets (td) or a doublet of doublet of doublets (ddd). Due to the strong deshielding from the adjacent fluorine, this signal is predicted to be the most downfield of the aromatic protons.

Caption: Predicted spin-spin coupling network in this compound.

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for this compound, assuming a measurement in CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₃ | ~2.35 | t or m | ⁴J_HF ≈ 1-2 Hz |

| H5 | ~7.05 - 7.15 | t or td | ³J_H5H6 ≈ 8.0, ³J_H5H4 ≈ 8.0, ⁵J_H5F < 1 |

| H6 | ~7.15 - 7.25 | ddd | ³J_H6H5 ≈ 8.0, ⁴J_H6H4 ≈ 2.5, ⁴J_H6F ≈ 3.0 |

| H4 | ~7.25 - 7.35 | td or ddd | ³J_H4H5 ≈ 8.0, ³J_H4F ≈ 8.5, ⁴J_H4H6 ≈ 2.5 |

Note: 't' = triplet, 'td' = triplet of doublets, 'ddd' = doublet of doublet of doublets, 'm' = multiplet. Actual chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

Experimental Protocol for Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum suitable for the analysis described, adherence to a validated protocol is essential.

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), as it provides good solubility for a wide range of organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6–0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

4.2. NMR Instrument Parameters

The following parameters are recommended for a modern 400 MHz (or higher) NMR spectrometer:

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): 3–4 seconds to ensure high resolution.

-

Relaxation Delay (D1): 2–5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Number of Scans (NS): 8 to 16 scans.

-

Temperature: 298 K (25 °C).

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The key diagnostic features are the three distinct and complex multiplets in the aromatic region, with multiplicities defined by a combination of ¹H-¹H and ¹H-¹⁹F coupling. Specifically, the presence of a large ortho ¹H-¹⁹F coupling constant (~8.5 Hz) on the most downfield aromatic signal (H4) is a definitive feature for confirming the substituent pattern. This guide provides a robust predictive framework that enables researchers to confidently assign the structure of this compound and serves as a model for interpreting the spectra of similarly complex halogenated aromatics.

References

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Chloro-2-fluorotoluene

Foreword: The Analytical Imperative for Halogenated Intermediates in Pharmaceutical Development

In the landscape of modern drug discovery, halogenated organic compounds are indispensable building blocks. The strategic incorporation of chlorine and fluorine atoms into a molecular scaffold can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity. 3-Chloro-2-fluorotoluene, a key substituted toluene intermediate, exemplifies this class of molecules. Its precise and accurate characterization is not merely an analytical task; it is a critical step in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredients (APIs) derived from it.

This guide provides a comprehensive, in-depth exploration of the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind methodological choices, offering a framework for robust, self-validating analytical protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of this essential analytical technique.

Foundational Principles: A Symbiotic Relationship Between Separation and Detection

The power of GC-MS lies in the elegant coupling of two potent analytical techniques: the superior separation capability of gas chromatography and the definitive identification power of mass spectrometry.

Gas Chromatography (GC): At its core, GC is a separation technique for volatile and thermally stable compounds.[1] An inert carrier gas (the mobile phase), typically helium or nitrogen, sweeps the vaporized sample through a long, narrow, coated tube known as the column (the stationary phase).[2] The separation is governed by the differential partitioning of analytes between the mobile and stationary phases.[3] Compounds with a higher affinity for the stationary phase or lower volatility will travel through the column more slowly, resulting in longer retention times. This differential migration allows for the effective separation of complex mixtures into individual components before they reach the detector.

Mass Spectrometry (MS): Following separation by the GC, the eluted compounds enter the mass spectrometer's ion source. In the case of Electron Ionization (EI), the most common ionization technique for GC-MS, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[4] These charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique fingerprint of the molecule, providing rich structural information and enabling unambiguous identification.

The synergy between these two techniques provides the high sensitivity and selectivity required for the analysis of critical pharmaceutical intermediates like this compound.

Method Development: A Scientifically Grounded Approach

A robust GC-MS method is not a matter of chance but of deliberate, informed choices. Here, we dissect the critical parameters for the analysis of this compound.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interfering matrix components.

Protocol: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity, volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent is suitable for GC-MS analysis, avoiding water, strong acids, or bases.[2]

-

Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for quantitative analysis might be 1-100 µg/mL.

-

Sample Dilution: For unknown samples, dilute with the chosen solvent to bring the expected concentration of this compound within the calibration range.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the injector or column.[1]

-

Vialing: Transfer the final solutions into 2 mL glass autosampler vials with PTFE-lined septa to prevent contamination from plasticizers.

Causality: The choice of a volatile organic solvent is paramount as it ensures rapid vaporization in the GC inlet without interfering with the chromatography.[3] Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds. Filtration is a critical, non-negotiable step to protect the integrity of the GC system and ensure reproducible injections.

Gas Chromatography: Optimizing Separation

The selection of the GC column and the optimization of the temperature program are the most critical factors in achieving a successful separation.

Table 1: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of non-polar and moderately polar compounds, including halogenated aromatics. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert and efficient carrier gas, providing good resolution and compatibility with mass spectrometers.[5] |

| Injector Type | Split/Splitless | |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without thermal degradation. |

| Injection Volume | 1.0 µL | |

| Split Ratio | 20:1 | A split injection prevents column overloading and ensures sharp chromatographic peaks for concentrated samples. |

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 180 °C (hold 5 min) | The initial temperature is below the boiling point of the solvent to allow for good peak focusing. The ramp rate is chosen to ensure separation from potential impurities. The final hold ensures that any less volatile components are eluted from the column. The boiling point of this compound is reported as 92-94 °C at 86 mmHg, which suggests a normal boiling point in the range of 160-180°C.[6] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |

| Ion Source Temp. | 230 °C | A standard source temperature that balances ionization efficiency with minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures consistent mass analysis. |

| Electron Energy | 70 eV | The standard electron energy for EI, which provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries like NIST. |

| Mass Range | m/z 40-250 | A scan range that encompasses the molecular ion of the analyte and its expected fragments, while excluding low-mass interferences from the carrier gas and solvent. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which would cause unnecessary filament wear and source contamination. |

Experimental Protocol: A Step-by-Step Guide

-

System Preparation: Ensure the GC-MS system is tuned and has passed all diagnostic tests. Calibrate the mass spectrometer according to the manufacturer's recommendations.

-

Sequence Setup: Create a sequence in the instrument control software. Include solvent blanks, calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.

-

Injection: Place the prepared vials in the autosampler tray in the correct order as defined in the sequence.

-

Run Sequence: Start the analytical sequence.

-

Data Acquisition: The instrument will automatically inject each sample, perform the GC separation, and acquire mass spectral data.

This structured approach, including blanks and QCs, is a self-validating system that ensures the integrity of the analytical run.

Data Analysis and Interpretation: From Chromatogram to Conclusion

Qualitative Analysis: Identifying the Analyte

The identification of this compound is a two-fold process:

-

Retention Time (RT): The peak corresponding to this compound should elute at a consistent retention time, matching that of a known standard analyzed under the identical conditions.[7]

-

Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum. While a library spectrum for this specific isomer may not be readily available in common databases like NIST, its identity can be confirmed by comparing it to the spectrum of an in-house standard.

Mass Spectral Fragmentation: The Molecular Fingerprint

The electron ionization mass spectrum of this compound (C₇H₆ClF, Molecular Weight: 144.57 g/mol ) is predicted to exhibit several characteristic fragmentation pathways.[8]

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 144. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will also be present at m/z 146 with approximately one-third the intensity of the m/z 144 peak. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

-

Loss of Chlorine ([M-Cl]⁺): A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. The loss of a chlorine atom (35 amu) would result in a fragment at m/z 109. This fragment corresponds to the fluorotolyl cation.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation can also occur via the loss of the methyl group, leading to a chloro-fluorophenyl cation at m/z 129 (and an isotope peak at m/z 131).

-

Formation of Tropylium-like Ions: Aromatic compounds can undergo rearrangement to form stable tropylium or related ions. The loss of HCl from the molecular ion could potentially lead to a fragment at m/z 108.

A comparison with the NIST library spectrum of an isomer, 2-Chloro-6-fluorotoluene (CAS 443-83-4), shows a strong molecular ion peak at m/z 144 and a significant fragment at m/z 109, supporting the predicted loss of a chlorine atom.[9]

Quantitative Analysis: Determining Concentration

The concentration of this compound in a sample is determined using the external standard method.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against the known concentration of the calibration standards. The resulting curve should be linear over the desired concentration range, with a correlation coefficient (R²) of ≥ 0.995.

-

Quantification: The peak area of the analyte in the unknown sample is measured, and its concentration is calculated using the linear regression equation derived from the calibration curve.

Table 2: Example Quantitative Data

| Standard Concentration (µg/mL) | Peak Area |

| 1 | 15,230 |

| 5 | 76,150 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,525,000 |

| Linear Regression | y = 15240x + 120 |

| Correlation (R²) | 0.9998 |

Conclusion: Ensuring Analytical Confidence in Drug Development

The GC-MS method detailed in this guide provides a robust and reliable framework for the qualitative and quantitative analysis of this compound. By understanding the scientific principles behind each step—from sample preparation to data interpretation—researchers and drug development professionals can implement this methodology with confidence. The inherent specificity of mass spectrometry, combined with the separation power of gas chromatography, ensures an unequivocal identification and accurate quantification, which are paramount for the stringent quality control required in the pharmaceutical industry. This analytical rigor is fundamental to accelerating the development of safe and effective medicines.

References

- 1. This compound (CAS 85089-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. agilent.com [agilent.com]

- 3. Page loading... [guidechem.com]

- 4. This compound ,85089-31-2 _Chemical Cloud Database [chemcd.com]

- 5. This compound | 85089-31-2 [sigmaaldrich.com]

- 6. This compound CAS#: 85089-31-2 [amp.chemicalbook.com]

- 7. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. PubChemLite - this compound (C7H6ClF) [pubchemlite.lcsb.uni.lu]

- 9. Benzene, 1-chloro-3-fluoro-2-methyl- [webbook.nist.gov]

Introduction: The Vibrational Signature of a Molecule

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-2-fluorotoluene

This guide provides a detailed examination of the infrared (IR) spectroscopic profile of this compound (C₇H₆ClF). As a substituted aromatic compound, its characterization is critical in fields ranging from synthetic chemistry to pharmaceutical development, where precise structural verification is paramount. This document moves beyond a simple recitation of spectral data, offering a mechanistic interpretation of the vibrational modes and a robust, field-proven protocol for data acquisition.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, producing a unique spectral fingerprint. For a molecule like this compound, with its distinct combination of an aromatic ring, a methyl group, and two different halogen substituents, the IR spectrum provides a wealth of structural information.

The analysis herein is built upon established principles of vibrational spectroscopy and extensive data from related halogenated and substituted aromatic compounds. Understanding this spectral signature is essential for confirming molecular identity, assessing purity, and monitoring chemical reactions involving this substrate.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its infrared spectrum. The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group) further substituted with a fluorine atom at position 2 and a chlorine atom at position 3.[2][3] This 1,2,3-trisubstituted pattern, combined with the specific electronic and mass effects of the substituents, governs the frequencies and intensities of its fundamental vibrations.

Caption: Molecular structure of this compound.

The primary vibrational modes can be logically grouped by the functional components of the molecule. The relationship between these structural elements and their expected spectral features is illustrated below.

Caption: Relationship between molecular structure and IR spectral features.

Spectral Analysis: A Mechanistic Interpretation

Based on established group frequencies, the infrared spectrum of this compound can be predicted and interpreted region by region.

C-H Stretching Region (3100-2850 cm⁻¹)

This region is characterized by two distinct types of C-H stretching vibrations.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C(sp²)-H bonds on the benzene ring give rise to absorptions at wavenumbers slightly above 3000 cm⁻¹.[4][5] These bands are typically of weak to medium intensity.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C(sp³)-H bonds of the methyl (-CH₃) group will produce sharp, stronger absorptions just below 3000 cm⁻¹.[6] One would expect to see both symmetric and asymmetric stretching modes here.

Overtone and Combination Bands (2000-1665 cm⁻¹)